Cas no 4765-24-6 (6-Ethylindole)
6-Ethylindole Chemical and Physical Properties
Names and Identifiers
-
- 6-Ethylindole
- 6-ethyl-1H-indole
- 1H-Indole,6-ethyl
- SCHEMBL31271
- 4765-24-6
- Q-102575
- AKOS006306133
- DB-023241
- DTXSID70592866
- CS-0367430
- NLAHUZMFMIIFDE-UHFFFAOYSA-N
- J-518690
-
- MDL: MFCD11109873
- Inchi: 1S/C10H11N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7,11H,2H2,1H3
- InChI Key: NLAHUZMFMIIFDE-UHFFFAOYSA-N
- SMILES: N1C=CC2C=CC(CC)=CC1=2
Computed Properties
- Exact Mass: 145.08900
- Monoisotopic Mass: 145.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 15.8A^2
Experimental Properties
- Density: 1.078
- Boiling Point: 281.88 °C at 760 mmHg
- Flash Point: 119.876 °C
- PSA: 15.79000
- LogP: 2.73030
6-Ethylindole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Ethylindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000273-1g |
6-Ethylindole |
4765-24-6 | 98% | 1g |
$598.40 | 2023-09-01 | |
| Alichem | A199000273-10g |
6-Ethylindole |
4765-24-6 | 98% | 10g |
$1974.27 | 2023-09-01 | |
| Chemenu | CM147798-1g |
6-ethyl-1H-indole |
4765-24-6 | 95% | 1g |
$405 | 2021-08-05 | |
| TRC | E258125-2.5mg |
6-Ethylindole |
4765-24-6 | 2.5mg |
$ 200.00 | 2022-06-05 | ||
| TRC | E258125-5mg |
6-Ethylindole |
4765-24-6 | 5mg |
$ 370.00 | 2022-06-05 | ||
| TRC | E258125-10mg |
6-Ethylindole |
4765-24-6 | 10mg |
$ 585.00 | 2022-06-05 | ||
| Chemenu | CM147798-250mg |
6-ethyl-1H-indole |
4765-24-6 | 95% | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM147798-1g |
6-ethyl-1H-indole |
4765-24-6 | 95% | 1g |
$*** | 2023-03-31 | |
| Aaron | AR0070GA-250mg |
6-Ethyl-1H-indole |
4765-24-6 | 95% | 250mg |
$170.00 | 2025-02-11 | |
| Aaron | AR0070GA-5g |
6-Ethyl-1H-indole |
4765-24-6 | 95% | 5g |
$1606.00 | 2025-02-11 |
6-Ethylindole Suppliers
6-Ethylindole Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 6-Ethylindole
Professional Introduction to Compound with CAS No. 4765-24-6 and Product Name: 6-Ethylindole
6-Ethylindole, identified by the Chemical Abstracts Service Number (CAS No.) 4765-24-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. The presence of an ethyl substituent at the 6-position of the indole ring imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The structural motif of 6-Ethylindole has been extensively studied for its potential biological activities. Indole derivatives are well-known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The ethyl group at the 6-position enhances the lipophilicity of the molecule, which can improve its absorption and bioavailability when administered orally or topically. This feature is particularly crucial in pharmaceutical design, where optimizing pharmacokinetic profiles is essential for therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 6-Ethylindole and biological targets. Studies have demonstrated that this compound can interact with various enzymes and receptors, potentially modulating pathways involved in disease progression. For instance, research suggests that 6-Ethylindole may exhibit inhibitory effects on certain kinases and transcription factors, which are often dysregulated in cancer cells. These findings highlight its potential as a lead compound in developing novel anticancer agents.
In addition to its oncological applications, 6-Ethylindole has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic syndromes. Preclinical studies have indicated that 6-Ethylindole can suppress pro-inflammatory cytokine production by modulating immune cell signaling pathways. This mechanism of action aligns with the growing interest in immunomodulatory therapies as a strategy for managing inflammatory diseases.
The synthesis of 6-Ethylindole involves well-established organic reactions, including Friedel-Crafts alkylation and cyclization processes. The choice of synthetic route can influence the purity and yield of the final product, which are critical factors in pharmaceutical applications. Advanced synthetic methodologies, such as transition metal-catalyzed reactions, have been employed to enhance the efficiency and selectivity of these processes. These innovations not only improve production scalability but also reduce environmental impact by minimizing waste generation.
The pharmacokinetic profile of 6-Ethylindole is another area of active investigation. Metabolic stability plays a pivotal role in determining how long a drug remains active in the body. Studies have explored the metabolic pathways involving 6-Ethylindole, identifying key enzymes such as cytochrome P450 (CYP) isoforms that contribute to its degradation. Understanding these pathways is essential for predicting drug-drug interactions and optimizing dosing regimens to maximize therapeutic benefits while minimizing adverse effects.
Emerging research also explores the role of 6-Ethylindole in neurodegenerative diseases. Indole derivatives have been implicated in modulating neurotransmitter systems, suggesting potential applications in treating conditions like Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that 6-Ethylindole may protect against neurotoxicity by scavenging reactive oxygen species and enhancing antioxidant defenses within neuronal cells. These findings warrant further exploration to evaluate its therapeutic potential in neuroprotection.
The chemical diversity inherent in 6-Ethylindole allows for structural modifications that can fine-tune its pharmacological properties. By introducing additional functional groups or altering substitution patterns, chemists can generate libraries of analogs with enhanced potency or selectivity. High-throughput screening (HTS) techniques have been instrumental in identifying promising derivatives from large compound collections. This combinatorial approach accelerates the discovery process by rapidly evaluating thousands of compounds for their biological activity.
In conclusion, 6-Ethylindole (CAS No. 4765-24-6) represents a compelling candidate for further development in pharmaceutical applications. Its unique structural features, coupled with emerging evidence of its biological activity, position it as a valuable scaffold for drug discovery. As research continues to uncover new therapeutic potentials and refine synthetic methodologies, compounds like 6-Ethylindole are poised to contribute significantly to advancements in medicine.
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